molecular formula C24H24N4O2 B2689707 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1207056-46-9

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Número de catálogo: B2689707
Número CAS: 1207056-46-9
Peso molecular: 400.482
Clave InChI: PEUSQUSYFRPSRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core, a structure of significant interest in medicinal chemistry . Quinoline derivatives are extensively investigated for their potential to modulate various biological pathways and are known for a wide spectrum of bioactivities, including antimalarial and anticancer properties . This specific compound combines the quinoline scaffold with a piperidine carboxamide moiety, a structural feature present in compounds studied as modulators of protein targets such as G-protein coupled receptors (GPCRs) and protein kinases . Its 3-cyano substituent on the quinoline ring is a common pharmacophore in designed kinase inhibitors, suggesting its potential application in oncological research for targeting specific tyrosine kinases . The 4-ethoxyphenyl group further enhances its molecular diversity, potentially influencing its selectivity and binding affinity. Researchers may utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring cell signaling pathways in vitro. This product is strictly for research use in laboratory settings.

Propiedades

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-30-20-9-7-19(8-10-20)27-24(29)17-11-13-28(14-12-17)23-18(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16-17H,2,11-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUSQUSYFRPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative and the ethoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group and cyano substituent are primary sites for hydrolysis:

  • Carboxamide hydrolysis : Under acidic (HCl/H₂O) or alkaline (NaOH/H₂O) conditions, the carboxamide undergoes hydrolysis to form 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid and 4-ethoxyaniline.

  • Cyano group hydrolysis : Strong bases (e.g., KOH/EtOH) convert the nitrile to a carboxylic acid via intermediate amide formation.

Reaction Conditions Products
Carboxamide hydrolysis6M HCl, 80°C, 4h1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid + 4-ethoxyaniline
Cyano group hydrolysis10% KOH in EtOH, reflux, 8h1-(3-carbamoylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Oxidation Reactions

The quinoline core and substituents are susceptible to oxidation:

  • Quinoline ring oxidation : Using H₂O₂/AcOH yields quinoline N-oxide derivatives.

  • Ethoxy group oxidation : Strong oxidants (e.g., KMnO₄) convert the ethoxy group to a ketone or carboxylic acid.

Reaction Conditions Products
Quinoline N-oxidation30% H₂O₂, AcOH, 60°C, 3h1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide 1-oxide
Ethoxy group oxidationKMnO₄, H₂SO₄, 100°C, 6h1-(3-cyanoquinolin-4-yl)-N-(4-carboxyphenyl)piperidine-4-carboxamide

Reduction Reactions

Selective reduction of the cyano group and aromatic rings has been reported:

  • Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine.

  • Quinoline ring reduction : LiAlH₄ reduces the aromatic ring to a tetrahydroquinoline derivative.

Reaction Conditions Products
Cyano reduction10% Pd-C, H₂ (1 atm), EtOH1-(3-aminomethylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Quinoline ring reductionLiAlH₄, THF, reflux, 12h1-(3-cyano-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Nucleophilic Substitution

The cyano group and quinoline C-2 position are reactive toward nucleophiles:

  • C-2 substitution : Halogenation (Cl₂/FeCl₃) introduces chlorine at the C-2 position.

  • Cyano substitution : Reaction with amines (e.g., NH₃/MeOH) forms amidines.

Reaction Conditions Products
C-2 chlorinationCl₂, FeCl₃, CHCl₃, 25°C, 2h1-(2-chloro-3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
AmidinationNH₃ (g), MeOH, 50°C, 6h1-(3-amidinylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Piperidine-carboxamide cyclization : POCl₃-mediated dehydration generates a bicyclic imidazolidinone.

Reaction Conditions Products
Imidazolidinone formationPOCl₃, 120°C, 3h8-cyano-9-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]deca-1,3-dien-2-one

Stability Under Varied Conditions

The compound exhibits pH- and temperature-dependent stability:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the carboxamide group.

  • Basic conditions (pH > 10) : Degradation of the cyano group to carboxylic acid.

  • Thermal stability : Stable up to 200°C; decomposes above 250°C.

Key Research Findings

  • Pharmacological relevance : The carboxamide group’s hydrolysis products show reduced kinase inhibitory activity compared to the parent compound, underscoring its role in target binding .

  • Synthetic utility : Cyano group transformations enable diversification into amines, amidines, and carboxylic acids for structure-activity relationship studies .

  • Stability considerations : Degradation under physiological pH (7.4) is minimal (<5% over 24h), supporting its viability in drug formulations.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The pharmacological profile of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide indicates its potential as an antineoplastic agent. The compound is structurally related to other piperidine derivatives known for their activity against various cancer types. Research suggests that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Anticancer Activity

The potential anticancer applications of this compound are supported by various studies:

  • Case Study: In Vitro Studies : In vitro evaluations have shown that related compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest .

Neurological Disorders

There is emerging evidence that piperidine derivatives can also serve as therapeutic agents for neurological conditions. Compounds with similar structural features have been investigated for their ability to interact with neurotransmitter receptors, potentially offering benefits in treating conditions such as anxiety and depression .

Data Table: Comparison of Related Compounds

Compound NameStructurePrimary ApplicationMechanism of Action
This compoundStructureAnticancerInhibits protein tyrosine kinases
4-Phenyl-4-[1H-imidazol-2-yl]-piperidineStructureAnxiolytic/AntidepressantSelective delta-opioid agonist
3-(Piperidin-4-yl)quinolin-2(1H)-oneStructureAnticancerInduces apoptosis in cancer cells

Mecanismo De Acción

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Piperidine-4-Carboxamide Derivatives with Quinoline/Isoquinoline Substituents

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Source
Target Compound 3-Cyanoquinoline, 4-ethoxyphenyl 397.45 Not explicitly stated
1-(3-Cyanoquinolin-4-yl)-N-(2-methylphenyl)piperidine-4-carboxamide 2-Methylphenyl 370.45 Structural analog
1-(3-Cyano-6-fluoroquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide 6-Fluoroquinoline, 3-methylphenyl 388.44 Enhanced lipophilicity
N-(4-Ethoxyphenyl)-1-(piperidin-1-yl)isoquinoline-4-carboxamide Isoquinoline, piperidin-1-yl 417.50 (estimated) Potential kinase inhibition

Key Observations :

  • Substituent Position Matters : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., 2-methylphenyl in ), as ethoxy groups are less prone to oxidative metabolism.
  • Fluoro vs. Cyano: The 6-fluoroquinoline analog (388.44 g/mol) introduces halogenation, which could enhance target binding via hydrophobic interactions but may reduce solubility.
  • Isoquinoline vs.

Piperidine-4-Carboxamides with Heterocyclic or Aromatic Modifications

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Source
N-(3-Chlorophenyl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide Naphthalene-2-carbonyl, 3-chlorophenyl ~450 (estimated) Monoacylglycerol lipase inhibition
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalene, 4-fluorobenzyl ~460 (estimated) SARS-CoV-2 entry inhibition
N-(4-Methoxyphenyl)-1-{3-methyl-5-[2-(thiophen-2-yl)ethenyl]-oxazole-4-sulfonyl}piperidine-4-carboxamide Sulfonyl oxazole, thiophene ~550 (estimated) Unknown, likely kinase modulation

Key Observations :

  • Bulkier Substituents : Naphthalene-based analogs (e.g., ) exhibit higher molecular weights (~450–460 g/mol), which may reduce bioavailability but improve target affinity.
  • Halogenation : Fluorine or chlorine atoms (e.g., in ) are common in drug design for improving metabolic stability and binding via halogen bonds.

Actividad Biológica

1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. Its structural components suggest a multifaceted interaction profile, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C_{19}H_{20}N_{2}O_{2}
  • Molecular Weight : 312.38 g/mol

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the cyano group and the quinoline moiety suggests potential inhibition of protein tyrosine kinases (PTKs), which are often implicated in cancer progression and other diseases. The piperidine structure may enhance its binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of cyanoquinoline have been reported to inhibit the growth of various cancer cell lines by targeting PTKs, thereby disrupting signaling pathways essential for tumor growth .

Neurological Effects

The compound's potential as a neurological agent stems from its ability to interact with muscarinic receptors, particularly M4 receptors. This interaction can modulate neurotransmitter release and may provide therapeutic effects in conditions like schizophrenia or Alzheimer's disease .

Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of PTKs; effective against several cancer cell lines.
NeurologicalInteraction with M4 muscarinic receptors; potential for treating neurological disorders.
Enzyme InhibitionDemonstrated inhibitory effects on kinases related to cancer proliferation.

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer properties of related cyanoquinoline derivatives, demonstrating significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neurological Assessment : In preclinical models, compounds with similar structures were tested for their effects on cognitive functions in rodent models of Alzheimer's disease, showing improvements in memory retention and reduced neuroinflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and amide coupling. For example, piperidine-4-carboxamide derivatives are often synthesized by reacting piperidine precursors with activated carboxylic acid derivatives (e.g., acid chlorides) under inert conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., HATU or DCC) to improve yield and purity . Intermediate purification via column chromatography and characterization by TLC is critical.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity. Key markers include:

  • ¹H NMR : Signals for the quinoline aromatic protons (δ 8.5–9.0 ppm), ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH₂CH₃), and piperidine protons (δ 1.8–3.5 ppm).
  • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and cyano groups (δ ~115–120 ppm).
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (±5 ppm), while HPLC (>98% purity) ensures batch consistency .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or ion channel targets) using fluorescence-based or radiometric methods. For example:

  • Kinase inhibition : Measure IC₅₀ values via ADP-Glo™ assays for kinases like Akt or Met .
  • Ion channel modulation : Use patch-clamp electrophysiology for T-type Ca²⁺ channels, given structural similarities to active piperidine-carboxamide derivatives .

Q. How should researchers design dose-response studies to assess potency and selectivity?

  • Methodological Answer : Conduct 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate. Include positive controls (e.g., known inhibitors) and off-target panels (e.g., related kinases or receptors) to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ target). Use GraphPad Prism for sigmoidal curve fitting and statistical validation .

Q. What computational tools are suitable for predicting physicochemical properties and drug-likeness?

  • Methodological Answer : Employ SwissADME or Molinspiration to calculate logP (target ~2–5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance. Molecular dynamics simulations (e.g., GROMACS) assess solubility and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer : Systematically modify substituents at the benzylic (piperidine) and quinoline positions. For example:

  • Benzylic modifications : Introduce alkyl or aryl groups to enhance hydrophobic interactions with target pockets .
  • Quinoline substitution : Replace the cyano group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
    Test analogs in parallel against off-target panels (e.g., AGC kinases) to quantify selectivity improvements .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic (PK) parameters:

  • Bioavailability : Use LC-MS/MS to measure plasma concentrations after oral administration in rodent models.
  • Metabolic stability : Perform liver microsome assays (human/rodent) to identify cytochrome P450 liabilities.
    If in vitro activity does not translate in vivo, consider prodrug strategies or formulation optimization (e.g., nanoemulsions) .

Q. How can molecular docking and cryo-EM elucidate binding modes with target proteins?

  • Methodological Answer : Dock the compound into published crystal structures (e.g., Akt or Met kinases) using AutoDock Vina. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met kinase’s Glu-1127) and π-π stacking with quinoline. Validate with mutagenesis studies (e.g., Ala-scanning of predicted contact residues) .

Q. What experimental models are appropriate for assessing efficacy in neurological or oncological contexts?

  • Methodological Answer :

  • Neuropathic pain : Use chronic constriction injury (CCI) rodent models; measure mechanical allodynia via von Frey filaments .
  • Oncology : Employ patient-derived xenografts (PDX) or Met-amplified cell lines (e.g., GTL-16 gastric carcinoma). Monitor tumor volume and biomarker phosphorylation (e.g., p-Akt) via immunohistochemistry .

Q. How should researchers address batch-to-batch variability in biological assays?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Purity : Require ≥98% HPLC purity with UV/Vis spectral validation (λmax ~250–300 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., ethoxy or cyano moieties) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.